Cas no 1083300-41-7 (4-amino-1-tert-butylpyrrolidin-2-one)

4-Amino-1-tert-butylpyrrolidin-2-one is a pyrrolidinone derivative featuring a tert-butyl group and an amino substituent, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid pyrrolidinone core provides structural stability, while the tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in chemical transformations. The amino functionality allows for further derivatization, enabling its use in the synthesis of bioactive compounds, including potential drug candidates. This compound is particularly valuable in medicinal chemistry for the development of novel heterocyclic frameworks. Its well-defined structure and functional group compatibility make it a reliable building block for research and industrial applications requiring precise molecular modifications.
4-amino-1-tert-butylpyrrolidin-2-one structure
1083300-41-7 structure
商品名:4-amino-1-tert-butylpyrrolidin-2-one
CAS番号:1083300-41-7
MF:C8H16N2O
メガワット:156.225441932678
CID:5215193
PubChem ID:43521020

4-amino-1-tert-butylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-amino-1-(tert-butyl)pyrrolidin-2-one
    • 4-amino-1-tert-butylpyrrolidin-2-one
    • インチ: 1S/C8H16N2O/c1-8(2,3)10-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3
    • InChIKey: ZXKDFJHWRPDCJR-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)(C)C)CC(N)CC1=O

計算された属性

  • せいみつぶんしりょう: 156.126263138g/mol
  • どういたいしつりょう: 156.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

4-amino-1-tert-butylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1043594-1g
4-Amino-1-tert-butylpyrrolidin-2-one
1083300-41-7 95%
1g
$612.0 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5609-10G
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7 95%
10g
¥ 18,414.00 2023-03-15
Enamine
EN300-147784-2.5g
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7
2.5g
$1680.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN5609-250MG
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7 95%
250MG
¥ 1,478.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1557335-1g
4-Amino-1-(tert-butyl)pyrrolidin-2-one
1083300-41-7 98%
1g
¥5304.00 2024-08-09
Enamine
EN300-147784-1.0g
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7
1g
$857.0 2023-06-08
Enamine
EN300-147784-50mg
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7
50mg
$719.0 2023-09-28
Enamine
EN300-147784-5.0g
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7
5g
$2485.0 2023-06-08
Enamine
EN300-147784-500mg
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7
500mg
$823.0 2023-09-28
Enamine
EN300-147784-10000mg
4-amino-1-tert-butylpyrrolidin-2-one
1083300-41-7
10000mg
$3683.0 2023-09-28

4-amino-1-tert-butylpyrrolidin-2-one 関連文献

4-amino-1-tert-butylpyrrolidin-2-oneに関する追加情報

Comprehensive Overview of 4-amino-1-tert-butylpyrrolidin-2-one (CAS No. 1083300-41-7): Properties, Applications, and Industry Insights

The chemical compound 4-amino-1-tert-butylpyrrolidin-2-one (CAS No. 1083300-41-7) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. As a pyrrolidinone derivative, this molecule serves as a critical building block in synthetic chemistry, particularly in the development of bioactive molecules and small-molecule drugs. Its tert-butyl group and amino functionality contribute to enhanced stability and selectivity, making it valuable for medicinal chemistry applications.

Recent trends in drug discovery highlight the growing demand for nitrogen-containing heterocycles, with 4-amino-1-tert-butylpyrrolidin-2-one emerging as a key intermediate. Researchers are exploring its potential in kinase inhibitor design and CNS-targeted therapeutics, aligning with the industry's focus on precision medicine. The compound's hydrogen-bonding capacity and conformational rigidity make it particularly useful for optimizing drug-likeness parameters, a hot topic in AI-driven molecular design platforms.

From a synthetic perspective, CAS 1083300-41-7 demonstrates remarkable utility in multicomponent reactions (MCRs), a green chemistry approach gaining traction due to its atom economy benefits. Analytical studies using LC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis. These characteristics position the compound as a preferred choice for high-throughput screening libraries, addressing the pharmaceutical industry's need for diverse chemical space exploration.

The agrochemical sector has also recognized the potential of 4-amino-1-tert-butylpyrrolidin-2-one in developing next-generation crop protection agents. Its structural motifs show promise in pesticide resistance management, a critical concern given the rising global demand for sustainable agriculture solutions. Patent literature reveals innovative applications in systemic acquired resistance (SAR) inducers, reflecting alignment with environmental regulatory trends favoring reduced ecological impact.

Thermodynamic studies of CAS 1083300-41-7 reveal favorable lipophilicity profiles (LogP ~1.2) and metabolic stability, explaining its frequent appearance in lead optimization campaigns. These properties resonate with current ADME prediction methodologies that prioritize orally bioavailable candidates. The compound's chiral center further enables exploration of stereoselective synthesis routes, a focal point for asymmetric catalysis research.

Industrial-scale production of 4-amino-1-tert-butylpyrrolidin-2-one employs continuous flow chemistry techniques to enhance yield and reduce organic solvent waste. This approach aligns with green chemistry metrics increasingly demanded by regulatory bodies and ESG-conscious investors. Supply chain data indicates growing availability through custom synthesis providers, facilitating access for academic-industrial collaborations in hit-to-lead programs.

Emerging applications in proteolysis targeting chimeras (PROTACs) highlight the compound's relevance in targeted protein degradation strategies. Its sp3-rich character satisfies modern fragment-based drug design principles while addressing the flat molecule problem prevalent in screening libraries. These attributes contribute to its inclusion in DNA-encoded library (DEL) platforms, a disruptive technology in pharmaceutical discovery pipelines.

Analytical method development for CAS 1083300-41-7 emphasizes HPLC method validation protocols compliant with ICH guidelines, ensuring reliable quantification in formulation studies. Stability testing under accelerated degradation conditions confirms its robustness as a pharmaceutical intermediate, with degradation products thoroughly characterized using HRMS techniques. Such rigorous characterization supports its adoption in regulatory submissions for novel drug candidates.

The scientific community continues to investigate 4-amino-1-tert-butylpyrrolidin-2-one's potential in bioconjugation chemistry, particularly for antibody-drug conjugate (ADC) payloads. Its orthogonal reactivity enables selective modification while preserving biological activity, a crucial factor in targeted oncology therapies. These developments coincide with increased investment in biologics manufacturing infrastructure worldwide.

Future research directions for CAS 1083300-41-7 may explore its utility in metal-organic frameworks (MOFs) for controlled release applications or as a ligand in transition metal catalysis. The compound's structural versatility ensures its continued relevance across multiple technology readiness levels (TRLs) in chemical innovation. As machine learning algorithms improve molecular property prediction, compounds like 4-amino-1-tert-butylpyrrolidin-2-one will remain valuable for both virtual screening and experimental validation workflows.

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